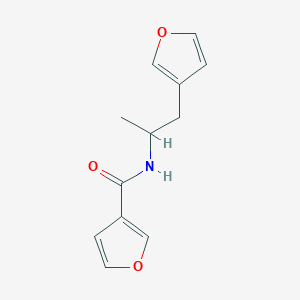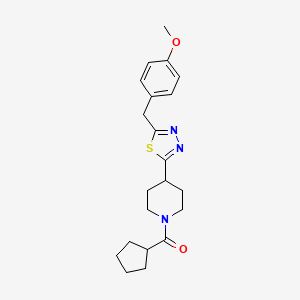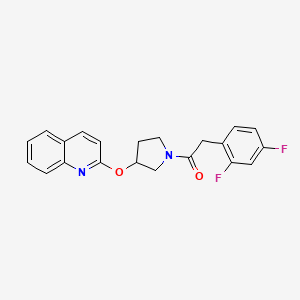![molecular formula C19H9ClF2N4 B2928670 7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860610-86-2](/img/structure/B2928670.png)
7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a useful research compound. Its molecular formula is C19H9ClF2N4 and its molecular weight is 366.76. The purity is usually 95%.
The exact mass of the compound 7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has shown that compounds with the 1,2,4-triazolo[1,5-a]pyridine moiety, similar to 7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile, are involved in the synthesis of new polyheterocyclic systems demonstrating significant antimicrobial activity. For instance, Abdel-Monem (2010) synthesized compounds screened for their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents [W. R. Abdel-Monem, 2010].
Molecular Docking and In Vitro Screening
Another study by Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, for molecular docking and in vitro screening against GlcN-6-P synthase. This research indicates the compound's relevance in drug discovery, particularly in identifying molecules with potential antimicrobial and antioxidant activities [E. M. Flefel et al., 2018].
Antifungal Activity
The synthesis and evaluation of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety have also been documented, with some products showing significant antifungal activity. This line of research, as discussed by Ibrahim et al. (2008), highlights the potential of these compounds in developing new antifungal treatments [M. Ibrahim et al., 2008].
Anticonvulsant Properties
Research into the anticonvulsant properties of related compounds, as examined by Divate and Dhongade-Desai (2014), demonstrates the therapeutic potential of these molecules. Their work on 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile derivatives suggests promising avenues for the development of new anticonvulsant drugs [V. A. Divate & Savita Dhongade-Desai, 2014].
Chemical Structure and Bonding Analysis
The detailed study of chemical structures and bonding, as seen in the work on the herbicide flumetsulam by Hu et al. (2005), provides insights into the molecular architecture of such compounds. This research contributes to our understanding of how structural variations impact biological activity and chemical properties [Xiaowei Hu et al., 2005].
Propiedades
IUPAC Name |
7-(4-chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9ClF2N4/c20-12-6-4-11(5-7-12)13-8-9-26-19(14(13)10-23)24-18(25-26)17-15(21)2-1-3-16(17)22/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFZWQUGMYZFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9ClF2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-2,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2928589.png)
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea](/img/structure/B2928590.png)
![3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid](/img/structure/B2928592.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2928595.png)
![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine](/img/structure/B2928596.png)
![3-butyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928597.png)
![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)

![1,9-Dioxaspiro[5.5]undecan-5-amine](/img/structure/B2928602.png)



![N-(3-bromophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2928609.png)